2-Amino-3,5-dibromo-6-fluorobenzoic acid

Description

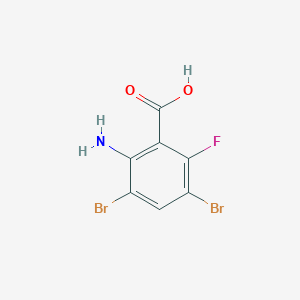

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,5-dibromo-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWCACOUGDPIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371007 | |

| Record name | 2-amino-3,5-dibromo-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-10-1 | |

| Record name | 2-Amino-3,5-dibromo-6-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-3,5-dibromo-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3,5-dibromo-6-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3,5-dibromo-6-fluorobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Amino-3,5-dibromo-6-fluorobenzoic acid, identified by its CAS number 175135-10-1 , is a highly functionalized aromatic compound that has garnered significant interest as a versatile building block in the synthesis of novel pharmaceutical agents and other complex organic molecules.[1][2][][4][5] Its unique structure, featuring an aminobenzoic acid core strategically substituted with two bromine atoms and a fluorine atom, offers a confluence of reactive sites and modulating electronic properties. This guide provides an in-depth exploration of its synthesis, key physicochemical properties, and its burgeoning role in the landscape of modern drug discovery. The strategic incorporation of halogen atoms, particularly fluorine, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[6]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is paramount for its effective utilization in synthetic chemistry and drug design. The presence of both acidic (carboxylic acid) and basic (amino) functional groups, in conjunction with the lipophilic character imparted by the bromine atoms, results in a molecule with unique solubility and reactivity profiles.

Table 1: Physicochemical Properties of 2-Amino-3,5-dibromo-6-fluorobenzoic acid

| Property | Value | Source |

| CAS Number | 175135-10-1 | [2] |

| Molecular Formula | C₇H₄Br₂FNO₂ | [2] |

| Molecular Weight | 312.93 g/mol | [2] |

| Predicted XlogP | 2.8 | [7] |

| Predicted Hydrogen Bond Donor Count | 2 | [7] |

| Predicted Hydrogen Bond Acceptor Count | 3 | [7] |

Strategic Synthesis: A Plausible Pathway via Electrophilic Bromination

A logical and efficient synthetic route to 2-Amino-3,5-dibromo-6-fluorobenzoic acid involves the direct electrophilic bromination of the readily available starting material, 2-amino-6-fluorobenzoic acid. The amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The carboxylic acid group is a deactivating meta-director. In this case, the powerful activating effect of the amino group will direct the incoming bromine electrophiles to the positions ortho and para to it.

Caption: Plausible synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the bromination of activated aromatic rings using N-bromosuccinimide (NBS), a reliable and easy-to-handle brominating agent.[4][16][17][18]

Materials:

-

2-Amino-6-fluorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1 equivalent of 2-amino-6-fluorobenzoic acid in a suitable solvent such as DMF or acetonitrile.

-

Addition of Brominating Agent: To the stirred solution, add 2.2 equivalents of N-bromosuccinimide portion-wise at room temperature. The reaction may be slightly exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding deionized water. Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation and Characterization: The crude product can be further purified by recrystallization or column chromatography to afford pure 2-Amino-3,5-dibromo-6-fluorobenzoic acid. The structure and purity of the final product should be confirmed by NMR, IR, and mass spectrometry.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent for its ease of handling and selectivity compared to liquid bromine.[4]

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reactants and facilitate the electrophilic aromatic substitution.

-

Aqueous Work-up: The aqueous work-up is essential to remove the succinimide byproduct and any unreacted NBS. The bicarbonate wash neutralizes any acidic byproducts.

Applications in Drug Discovery and Organic Synthesis

Halogenated anthranilic acid derivatives are a privileged scaffold in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active molecules.[19][20] The specific substitution pattern of 2-Amino-3,5-dibromo-6-fluorobenzoic acid makes it a valuable precursor for creating novel compounds with potential therapeutic applications.

Caption: Potential applications stemming from key reactions.

The amino and carboxylic acid functionalities can be readily transformed into a variety of other functional groups or used to construct heterocyclic ring systems such as quinazolinones, which are known to exhibit a broad spectrum of biological activities including anticancer and antimicrobial properties. Furthermore, the bromine atoms serve as versatile handles for cross-coupling reactions, allowing for the introduction of diverse substituents to modulate the pharmacological profile of the target molecule. The fluorine atom can enhance binding interactions with target proteins and improve metabolic stability, making this building block particularly attractive for the development of new therapeutics.[21]

Safety and Handling

As with all chemical reagents, 2-Amino-3,5-dibromo-6-fluorobenzoic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-Amino-3,5-dibromo-6-fluorobenzoic acid is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique combination of functional groups and halogen substituents provides a powerful platform for the creation of novel and complex molecules with a wide range of potential therapeutic applications. The synthetic protocol outlined in this guide offers a practical and efficient route to this important intermediate, empowering researchers to explore its full potential in their scientific endeavors.

References

-

PubChem. Benzoic acid, 2-amino-3,5-dibromo-, methyl ester. PubChem CID: 69069. Available from: [Link].

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link].

-

Oakwood Chemical. 2-Amino-3,5-dibromo-6-fluorobenzoic acid. Available from: [Link].

-

PubChemLite. 2-amino-3,5-dibromo-6-fluorobenzoic acid. Available from: [Link].

- Yıldırım, H., et al. (2015). Synthesis, Structural and Computational Characterization of 2-amino-3,5-diiodobenzoic Acid and 2-amino-3,5-dibromobenzoic Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 146, 50-60.

-

Wikipedia. N-Bromosuccinimide. Available from: [Link].

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link].

-

PubChem. 2-Amino-3,5-dibromobenzoic acid. PubChem CID: 219491. Available from: [Link].

-

NIST WebBook. Benzoic acid, 2-amino-. Available from: [Link].

-

NIST WebBook. 2-Amino-5-bromobenzoic acid. Available from: [Link].

-

PubChemLite. 2-amino-3-bromo-6-fluorobenzoic acid. Available from: [Link].

-

ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. Available from: [Link].

- O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

-

Organic & Biomolecular Chemistry (RSC Publishing). N-Bromosuccinimide as an oxidant for the transition-metal-free synthesis of 2-aminobenzoxazoles from benzoxazoles and secondary amines. Available from: [Link].

-

MDPI. Unsymmetrically Substituted Dibenzo[b,f][7][11]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Available from: [Link].

-

SpectraBase. 2-Amino-3-chlorobenzoic acid - Optional[FTIR] - Spectrum. Available from: [Link].

-

JSciMed Central. Biological Potential of FluoroBenzene Analogs. Available from: [Link].

-

MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available from: [Link].

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Amino-3,5-dibromo-6-fluorobenzoic acid [oakwoodchemical.com]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - 2-amino-3,5-dibromo-6-fluorobenzoic acid (C7H4Br2FNO2) [pubchemlite.lcsb.uni.lu]

- 8. 175135-10-1|2-Amino-3,5-dibromo-6-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 9. 2-Amino-3,5-dibromobenzoic acid | C7H5Br2NO2 | CID 219491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Amino-5-bromobenzoic acid [webbook.nist.gov]

- 11. Benzoic acid, 2-amino-3,5-dibromo-, methyl ester | C8H7Br2NO2 | CID 69069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzoic acid, 2-amino- [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. rsc.org [rsc.org]

- 15. 2-Amino-5-fluorobenzoic acid(446-08-2) 1H NMR spectrum [chemicalbook.com]

- 16. youtube.com [youtube.com]

- 17. N-Bromosuccinimide as an oxidant for the transition-metal-free synthesis of 2-aminobenzoxazoles from benzoxazoles and secondary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

2-Amino-3,5-dibromo-6-fluorobenzoic acid molecular weight

An In-Depth Technical Guide to 2-Amino-3,5-dibromo-6-fluorobenzoic Acid

Abstract and Strategic Importance

2-Amino-3,5-dibromo-6-fluorobenzoic acid is a highly functionalized aromatic carboxylic acid, belonging to the class of halogenated anthranilic acids. Its strategic importance in the fields of medicinal chemistry and advanced materials science cannot be overstated. The precise arrangement of amino, carboxyl, and multiple halogen (bromine and fluorine) substituents on the benzene ring creates a molecule with unique electronic properties and a versatile set of reactive handles. This guide provides a comprehensive technical overview of its core physicochemical properties, with a foundational focus on its molecular weight, and extends to its structural characteristics, a plausible synthetic route, and its potential applications for researchers and drug development professionals.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in any research or development context. This section delineates the key identifiers and physical characteristics of 2-Amino-3,5-dibromo-6-fluorobenzoic acid.

Chemical Identity

The compound is uniquely identified by a combination of its name, formula, and registry number. These identifiers are crucial for accurate documentation, procurement, and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | 2-Amino-3,5-dibromo-6-fluorobenzoic acid | N/A |

| CAS Number | 175135-10-1 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄Br₂FNO₂ | [1][2] |

| MDL Number | MFCD00042156 | [1][2] |

Molecular Weight: A Foundational Calculation

The molecular weight is a critical parameter, influencing everything from reaction stoichiometry to analytical characterization. The accepted molecular weight of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is 312.93 g/mol .[1]

This value is derived from the sum of the atomic weights of its constituent atoms as defined by its molecular formula: C₇H₄Br₂FNO₂. The causality of this calculation is broken down below, using the most common isotopic masses.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 4 | 1.008 | 4.032 |

| Bromine | Br | 2 | 79.904 | 159.808 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | Molecular Weight | 312.920 |

Note: The slight difference between the calculated value and the commonly cited value (312.93) is due to rounding and the use of averaged isotopic masses.

Structural Elucidation

The compound's chemical behavior is a direct consequence of its structure. The arrangement of functional groups dictates its reactivity, polarity, and potential for intermolecular interactions.

Caption: Molecular structure of 2-Amino-3,5-dibromo-6-fluorobenzoic acid.

Illustrative Synthesis Pathway and Protocol

While specific industrial syntheses may be proprietary, a chemically sound and illustrative pathway can be proposed based on established organic reactions for analogous compounds. A plausible approach involves the regioselective dibromination of a fluorinated anthranilic acid precursor. This demonstrates the application of fundamental electrophilic aromatic substitution principles.

Synthetic Workflow Overview

The proposed synthesis begins with 2-Amino-6-fluorobenzoic acid, a commercially available starting material. The electron-donating amino group is a powerful activating group and ortho-, para-director. However, the sterically hindered position 2 is already occupied by the amino group, and position 6 by fluorine. Therefore, electrophilic substitution is directed to positions 3 and 5. N-Bromosuccinimide (NBS) is a suitable and commonly used reagent for the bromination of activated aromatic rings.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is an illustrative example. All procedures should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-Amino-6-fluorobenzoic acid (10.0 g, 64.5 mmol).

-

Add N,N-Dimethylformamide (DMF, 100 mL) to dissolve the starting material.

-

Cool the solution to 0-5 °C using an ice-water bath.

-

-

Reagent Addition:

-

Dissolve N-Bromosuccinimide (NBS, 25.2 g, 141.8 mmol, 2.2 equivalents) in DMF (50 mL).

-

Add the NBS solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 60 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of over-brominated or side products.

-

-

Reaction and Monitoring:

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Let the reaction slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup and Isolation:

-

Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (500 mL).

-

A precipitate will form. Stir the resulting slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of cold water to remove residual DMF and unreacted NBS.

-

-

Purification:

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-Amino-3,5-dibromo-6-fluorobenzoic acid.

-

Dry the purified product under vacuum at 40 °C to a constant weight.

-

Applications in Research and Drug Development

Halogenated anthranilic acids are valuable building blocks, and the specific combination of substituents in 2-Amino-3,5-dibromo-6-fluorobenzoic acid makes it particularly useful:

-

Pharmaceutical Scaffolding: Anthranilic acid derivatives are precursors to a wide range of heterocyclic compounds, such as quinolines, quinazolines, and acridones, which are privileged structures in medicinal chemistry.[6]

-

Synthetic Handles:

-

The carboxylic acid group allows for the formation of amides, esters, or can be a directing group in further reactions.

-

The amino group is a key nucleophile for building larger structures and is essential for forming heterocyclic rings.

-

The bromine atoms are excellent leaving groups for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of complex carbon-based fragments.

-

The fluorine atom is a common bioisostere for hydrogen in drug design. It can enhance metabolic stability, improve binding affinity, and alter the pKa of nearby functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of a lead molecule.

-

Safety, Handling, and Storage

As a laboratory chemical, proper handling is paramount to ensure safety. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, general guidelines based on analogous halogenated aromatic acids apply.

-

General Hazards: Compounds of this class are often classified as irritants. May cause skin irritation, serious eye irritation, and respiratory irritation.[7][8]

-

Handling:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust. Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Commercial suppliers recommend storage at 2-8°C, sealed in a dry environment.[2]

-

Conclusion

2-Amino-3,5-dibromo-6-fluorobenzoic acid is more than a simple chemical with a molecular weight of 312.93 g/mol . It is a purpose-built tool for chemical innovation. Its dense functionalization provides a pre-packaged solution for synthetic chemists aiming to construct complex molecular architectures. A firm grasp of its fundamental properties, from its precise mass to its structural nuances and reactivity, empowers researchers in drug discovery and materials science to leverage its full potential in creating next-generation molecules.

References

-

2-Amino-3,5-dibromo-6-fluorobenzoic acid. Oakwood Chemical. [Link]

-

2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

-

2-Amino-6-bromo-3-fluorobenzoic acid | 1153974-98-1. J&K Scientific. [Link]

Sources

- 1. 2-Amino-3,5-dibromo-6-fluorobenzoic acid [oakwoodchemical.com]

- 2. 175135-10-1|2-Amino-3,5-dibromo-6-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 175135-10-1 CAS MSDS (2-AMINO-3,5-DIBROMO-6-FLUOROBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 2-AMINO-3,5-DIBROMO-6-FLUOROBENZOIC ACID | 175135-10-1 [amp.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Physical Properties of 2-Amino-3,5-dibromo-6-fluorobenzoic acid

Introduction

2-Amino-3,5-dibromo-6-fluorobenzoic acid, a halogenated anthranilic acid derivative, is a compound of significant interest in contemporary chemical research, particularly within the realms of medicinal chemistry and materials science. Its multifaceted structure, featuring amino, carboxylic acid, and multiple halogen substituents, imparts a unique combination of chemical reactivity and physical characteristics. This guide provides a comprehensive examination of the core physical properties of 2-Amino-3,5-dibromo-6-fluorobenzoic acid, offering both established data and standardized protocols for its empirical determination. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this compound.

Chemical Identity and Molecular Structure

A thorough understanding of a compound's physical properties begins with a precise definition of its chemical identity.

-

Chemical Name: 2-Amino-3,5-dibromo-6-fluorobenzoic acid

-

CAS Number: 175135-10-1[1]

-

Molecular Formula: C₇H₄Br₂FNO₂[1]

-

Molecular Weight: 312.93 g/mol [2]

The structural arrangement of 2-Amino-3,5-dibromo-6-fluorobenzoic acid, with its ortho-amino benzoic acid core and heavy halogen atoms, is the primary determinant of its physical behavior, influencing properties such as melting point, solubility, and crystalline structure.

Core Physical Properties

The physical properties of a compound are critical parameters that dictate its behavior in various experimental and formulation settings. The following table summarizes the known and predicted physical properties of 2-Amino-3,5-dibromo-6-fluorobenzoic acid.

| Property | Value | Source |

| Appearance | Pale-yellow to yellow to brown powder or crystals | |

| Melting Point | 235-238 °C | [2] |

| Boiling Point | 355.9 ± 42.0 °C (Predicted) | [3] |

| Density | 2.222 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.23 ± 0.10 (Predicted) | [3] |

It is imperative to note that the boiling point, density, and pKa values are predicted and should be confirmed experimentally for applications requiring a high degree of precision.

Experimental Determination of Physical Properties

To ensure the accuracy and reliability of experimental data, standardized protocols for the determination of key physical properties are essential. The following sections detail the methodologies for measuring the melting point, solubility, and pKa of 2-Amino-3,5-dibromo-6-fluorobenzoic acid, along with procedures for obtaining its spectral data.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered 2-Amino-3,5-dibromo-6-fluorobenzoic acid is introduced into a capillary tube, which is sealed at one end.[4][5] The sample is packed to a height of 1-2 mm by gently tapping the tube.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, and heated slowly.[4]

-

Observation: The temperature at which the solid first begins to melt (the onset of liquefaction) and the temperature at which the last crystal disappears are recorded.[6] This range constitutes the melting point.

-

Heating Rate: For an initial determination, a rapid heating rate can be used to establish an approximate melting point. For a precise measurement, the heating rate should be slow, around 2°C per minute, near the expected melting point.

Solubility Profile

Protocol: Shake-Flask Method for Solubility Determination

-

System Preparation: An excess amount of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is added to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).[8]

-

Equilibration: The vials are sealed and agitated in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached.[7] This can take several hours to days, and equilibrium is confirmed when the concentration of the solute in the solution remains constant over successive time points.[7]

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution by centrifugation or filtration.[7][8]

-

Concentration Analysis: The concentration of the dissolved compound in the supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[8][9]

Acid Dissociation Constant (pKa) Determination

The pKa value provides insight into the ionization state of a molecule at a given pH, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate method for determining the pKa of acidic and basic compounds.[10][11]

Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: A solution of 2-Amino-3,5-dibromo-6-fluorobenzoic acid of known concentration (e.g., 1 mM) is prepared in a suitable solvent system, often a co-solvent like methanol-water to ensure solubility.[11] An inert electrolyte, such as 0.15 M potassium chloride, is added to maintain a constant ionic strength.[2][11]

-

Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), which is added in small, precise increments.[2][11] The pH of the solution is monitored continuously using a calibrated pH electrode.[2]

-

Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[2]

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the molecular structure and functional groups present in a compound. While specific spectra for 2-Amino-3,5-dibromo-6-fluorobenzoic acid are not publicly available, the following are standard protocols for obtaining Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol: ¹H and ¹³C NMR Sample Preparation

-

Sample Dissolution: For a ¹H NMR spectrum, 5-25 mg of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[12][13][14] For a ¹³C NMR spectrum, a higher concentration (50-100 mg) may be required.[13]

-

Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).[15]

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired. The resulting chemical shifts, integration values, and coupling patterns provide detailed structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol: KBr Pellet Method for Solid-State IR Spectroscopy

-

Sample Preparation: Approximately 1-2 mg of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is finely ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[16]

-

Pellet Formation: The mixture is placed in a pellet die and compressed under high pressure using a hydraulic press to form a transparent or translucent pellet.[16][17]

-

Spectral Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. The absorption bands in the spectrum correspond to the vibrational frequencies of the functional groups in the molecule.

Interrelation of Physical Properties

The physical properties of 2-Amino-3,5-dibromo-6-fluorobenzoic acid are intrinsically linked. The following diagram illustrates the conceptual relationship between the molecular structure and its key physical characteristics.

Caption: Relationship between molecular structure and physical properties.

Conclusion

This technical guide has provided a detailed overview of the physical properties of 2-Amino-3,5-dibromo-6-fluorobenzoic acid. While some key experimental data, particularly regarding solubility and spectral characteristics, remains to be fully elucidated in publicly accessible literature, the provided protocols offer a robust framework for their determination. A comprehensive understanding of these physical properties is fundamental for the rational design of experiments and the successful application of this compound in research and development.

References

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. [Link]

-

Small molecule NMR sample preparation. (2023, August 29). Emory University. [Link]

-

2-Amino-3,5-dibromo-6-fluorobenzoic acid - Oakwood Chemical. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

-

IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. [Link]

-

Melting point determination. University of Calgary. [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]

-

experiment (1) determination of melting points. (2021, September 19). [Link]

-

Sample preparation for FT-IR. Northern Illinois University. [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. [Link]

-

Sample Preparation - Max T. Rogers NMR - Michigan State University. [Link]

-

Determination of Melting Point. Clarion University. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

-

Solubility & Method for determination of solubility | PPTX - Slideshare. [Link]

-

What sample is needed for FTIR? - Rocky Mountain Labs. (2023, October 23). [Link]

-

NMR Sample Preparation. University of Missouri–St. Louis. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). [Link]

-

Experiment 1 - Melting Points. [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications. [Link]

-

Annex 4 - World Health Organization (WHO). [Link]

-

Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. [Link]

-

Acid Dissociation Constant by Potentiometric Titration - Mettler Toledo. [Link]

-

1236 SOLUBILITY MEASUREMENTS - ResearchGate. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

-

Supplementary Information - The Royal Society of Chemistry. [Link]

-

Benzoic acid, 2-amino-3,5-dibromo-, methyl ester | C8H7Br2NO2 | CID 69069 - PubChem. [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. [Link]

-

2-Amino-3,5-dibromo-6-fluorobenzoic acid - Oakwood Chemical. [Link]

-

2-amino-3,5-dibromo-6-fluorobenzoic acid - PubChemLite. [Link]

-

2-amino-5-bromo-3-fluorobenzoic acid,CAS No.874784-14-2. [Link]

-

Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [Link]

-

3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

1153974-98-1| Chemical Name : 2-Amino-6-bromo-3-fluoro-benzoic Acid | Pharmaffiliates. [Link]

-

3-Fluorobenzoic acid - Wikipedia. [Link]

Sources

- 1. 2-Amino-3,5-dibromo-6-fluorobenzoic acid [oakwoodchemical.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. 175135-10-1 CAS MSDS (2-AMINO-3,5-DIBROMO-6-FLUOROBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. who.int [who.int]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 15. rsc.org [rsc.org]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. eng.uc.edu [eng.uc.edu]

Navigating the Safe Handling of 2-Amino-3,5-dibromo-6-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dibromo-6-fluorobenzoic acid, a halogenated anthranilic acid derivative, is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and advanced materials. Its unique substitution pattern offers multiple reaction sites for molecular elaboration. However, the presence of bromine and fluorine atoms, coupled with the carboxylic acid and amine functionalities, necessitates a thorough understanding of its chemical reactivity and potential hazards. This guide provides a comprehensive overview of the safety data for 2-Amino-3,5-dibromo-6-fluorobenzoic acid (CAS No. 175135-10-1), offering practical insights and protocols to ensure its safe handling and use in a laboratory setting.

Hazard Identification and GHS Classification

Understanding the inherent hazards of a chemical is the foundation of safe laboratory practice. 2-Amino-3,5-dibromo-6-fluorobenzoic acid is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful handling.

GHS Pictogram:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

These classifications indicate that the primary routes of hazardous exposure are ingestion, skin contact, eye contact, and inhalation. The irritant nature of the compound is a key consideration for all handling procedures.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is crucial for its appropriate storage and handling, as well as for designing experimental setups.

| Property | Value | Source |

| Molecular Formula | C7H4Br2FNO2 | [1][2] |

| Molecular Weight | 312.92 g/mol | [1] |

| Appearance | Pale-yellow to yellow to brown powder or crystals | [3] |

| Melting Point | 235 °C | [1] |

| Boiling Point | 355.9 ± 42.0 °C (Predicted) | [1] |

| Density | 2.222 ± 0.06 g/cm3 (Predicted) | [1] |

| pKa | 3.23 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

The high melting point suggests that the compound is a stable solid at room temperature. The predicted pKa indicates it is a moderately strong acid. Its storage at refrigerated temperatures is recommended to ensure long-term stability.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is paramount to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Ventilation: All manipulations of 2-Amino-3,5-dibromo-6-fluorobenzoic acid should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for comprehensive protection.

Caption: PPE selection workflow for handling 2-Amino-3,5-dibromo-6-fluorobenzoic acid.

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.

-

Contaminated work clothing should be removed and laundered before reuse.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid measures are critical.

Caption: First-aid workflow for exposure to 2-Amino-3,5-dibromo-6-fluorobenzoic acid.

Specific First-Aid Instructions:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical advice if skin irritation occurs.[1]

-

Eye Contact: For eye contact, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: If swallowed, rinse mouth with water.[1] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician if you feel unwell.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust and ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

Toxicological and Ecological Information

Toxicological Information

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

Given the presence of bromine atoms, it is prudent to handle this compound with the understanding that halogenated organic compounds can have complex toxicological profiles. For a broader context on the toxicology of dibrominated compounds, researchers can refer to toxicological profiles of other dibrominated substances, keeping in mind that direct extrapolation is not scientifically valid but can inform a cautious approach.[4][5]

Ecological Information

There is no specific data available on the ecological effects of 2-Amino-3,5-dibromo-6-fluorobenzoic acid. As a general precaution, releases to the environment should be avoided. Halogenated organic compounds can be persistent in the environment and may have harmful effects on aquatic life.

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations.

-

Product: Dispose of this material and its container to a licensed hazardous-waste disposal contractor.

-

Contaminated Packaging: Empty containers should be triple-rinsed and offered for recycling or reconditioning, or disposed of as hazardous waste.

Conclusion

2-Amino-3,5-dibromo-6-fluorobenzoic acid is a valuable research chemical with a defined set of hazards that can be effectively managed through a combination of engineering controls, appropriate personal protective equipment, and strict adherence to safe handling protocols. By understanding and implementing the safety measures outlined in this guide, researchers can confidently and safely utilize this compound in their scientific endeavors, minimizing risks to themselves and the environment.

References

-

Oakwood Chemical. (n.d.). 2-Amino-3,5-dibromo-6-fluorobenzoic acid. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for 1,2-Dibromo-3-chloropropane. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for 1,2-Dibromo-3-chloropropane. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Organic Solvent Solubility of 2-Amino-3,5-dibromo-6-fluorobenzoic acid

Introduction

In the landscape of modern drug discovery and chemical synthesis, the physicochemical properties of a lead compound or intermediate dictate its path forward. Among these, solubility is a cornerstone parameter, profoundly influencing everything from reaction kinetics and purification efficiency to bioavailability and formulation development.[1] 2-Amino-3,5-dibromo-6-fluorobenzoic acid, a polysubstituted anthranilic acid derivative, presents a complex structural profile. Its aromatic core, electron-withdrawing halogen substituents, and amphoteric nature—stemming from the carboxylic acid and amino moieties—suggest a nuanced solubility behavior that warrants careful, systematic investigation.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. In the absence of extensive published solubility data for this specific molecule, we will pivot from a simple data repository to a more foundational guide. Herein, we provide the theoretical framework, predictive insights, and detailed experimental protocols necessary to expertly characterize the solubility of 2-Amino-3,5-dibromo-6-fluorobenzoic acid in a range of organic solvents. We will detail the "gold standard" thermodynamic equilibrium method and the high-throughput kinetic assay, empowering research teams to generate robust, reliable data tailored to their specific applications.

Physicochemical Profile and Predictive Analysis

Understanding the inherent properties of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is the first step in predicting its solubility behavior. The structure combines features that both favor and hinder dissolution in various media.

Known and Predicted Properties

| Property | Value / Prediction | Source / Comment |

| Molecular Formula | C₇H₄Br₂FNO₂ | BLDpharm[2] |

| Molecular Weight | 312.92 g/mol | BLDpharm[2] |

| Melting Point | 235 °C | ChemicalBook[3] |

| pKa (Predicted) | 3.23 ± 0.10 | ChemicalBook[3] |

| Density (Predicted) | 2.222 ± 0.06 g/cm³ | ChemicalBook[3] |

Structural Analysis for Solubility Prediction

-

Aromatic Core and Halogenation : The dibromo and fluoro substituents significantly increase the molecular weight and electron density of the benzene ring. This high degree of halogenation can enhance solubility in certain polar aprotic and halogenated solvents through dipole-dipole and halogen-π interactions.[4] However, it also contributes to high crystal lattice energy, as suggested by the high melting point (235 °C), which must be overcome by solvent-solute interactions for dissolution to occur.

-

Amphoteric Nature : The molecule possesses both a weakly acidic carboxylic acid group (predicted pKa ~3.23) and a weakly basic amino group.[3][5] This makes its solubility highly dependent on the nature of the solvent.

-

In protic solvents (e.g., alcohols), both groups can act as hydrogen bond donors and acceptors, potentially leading to favorable solubility.

-

In aprotic polar solvents (e.g., DMSO, DMF), the strong hydrogen bond accepting nature of the solvent can effectively solvate the acidic proton and the N-H protons.

-

In non-polar solvents (e.g., hexanes, toluene), solubility is expected to be very low due to the molecule's high polarity and hydrogen bonding capacity.

-

-

Intramolecular Hydrogen Bonding : The ortho-positioning of the amino and carboxylic acid groups allows for the potential formation of a stable intramolecular hydrogen bond. This internal interaction can reduce the molecule's interaction with the solvent, potentially lowering solubility compared to isomers where this is not possible.

Theoretical Framework: The "Like Dissolves Like" Principle in Context

While the adage "like dissolves like" is a useful starting point, a more sophisticated approach is required for a multifunctional molecule like 2-Amino-3,5-dibromo-6-fluorobenzoic acid. The key solvent properties to consider are:

-

Polarity and Dipole Moment : Solvents with high polarity, such as DMSO, DMF, and short-chain alcohols, are more likely to be effective. They can disrupt the crystal lattice by forming strong dipole-dipole interactions with the polar functional groups of the solute.

-

Hydrogen Bonding Capacity : The ability of a solvent to act as a hydrogen bond donor (HBD) or acceptor (HBA) is critical.

-

HBA solvents (e.g., acetone, ethyl acetate, DMSO) will interact strongly with the carboxylic acid and amino protons.

-

HBD solvents (e.g., methanol, ethanol) can interact with the oxygen and nitrogen lone pairs. Solvents that are both HBD and HBA, like alcohols, are often effective.

-

-

Dielectric Constant : Solvents with a high dielectric constant can better insulate the charged or partially charged species in solution, favoring the dissolution of polar compounds.

Based on studies of other anthranilic acid derivatives, solubility is generally higher in polar protic and dipolar aprotic solvents and poor in non-polar aprotic solvents.[6]

Experimental Determination of Solubility

Two primary forms of solubility are measured in drug discovery and development: thermodynamic and kinetic.[7] Thermodynamic solubility is the true equilibrium value and is crucial for formulation and late-stage development, while kinetic solubility is a high-throughput measurement used for early-stage compound screening.[1][8]

Part 1: Thermodynamic Equilibrium Solubility Protocol (Shake-Flask Method)

The shake-flask method is the universally recognized "gold standard" for determining equilibrium solubility.[9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Step-by-Step Methodology

-

Preparation :

-

Dispense a known volume (e.g., 1 mL) of the selected organic solvent into a series of appropriately sized glass vials (e.g., 2 mL HPLC vials).

-

Add an excess amount of solid 2-Amino-3,5-dibromo-6-fluorobenzoic acid to each vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure equilibrium with the solid phase has been reached.[10] A starting point would be to add 5-10 mg of the compound.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the suspensions for a predetermined period. For a new compound, it is essential to establish the time required to reach equilibrium. This is done by taking measurements at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between two consecutive time points.[10] A 24-48 hour incubation is typical for many pharmaceutical compounds.[11][12]

-

-

Sample Separation :

-

Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially inflating the concentration measurement.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully aspirate a known volume of the supernatant, taking care not to disturb the solid pellet. Alternatively, filter the supernatant using a syringe filter (e.g., 0.22 µm PTFE or appropriate material compatible with the solvent).

-

-

Quantification :

-

Dilute the clarified supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or LC-MS/MS). A precise dilution factor must be recorded.

-

Prepare a series of calibration standards of 2-Amino-3,5-dibromo-6-fluorobenzoic acid of known concentrations.

-

Analyze the diluted samples and calibration standards using a validated analytical method.

-

Calculate the concentration of the original saturated solution by applying the dilution factor to the measured concentration. The result is the thermodynamic solubility, typically expressed in µg/mL, mg/mL, or µM.

-

Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation and Application

The solubility data generated should be compiled into a clear table for easy comparison across different solvents.

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High | Strong H-bond acceptors, high polarity. |

| Polar Protic | Methanol, Ethanol | Moderate to High | H-bond donor/acceptor capabilities. |

| Ethers | THF, Dioxane | Low to Moderate | Moderate polarity, H-bond acceptor only. |

| Esters | Ethyl Acetate | Low to Moderate | Moderate polarity, H-bond acceptor only. |

| Halogenated | Dichloromethane | Low | Moderate polarity, weak H-bond acceptor. |

| Aromatic HC | Toluene | Very Low | Non-polar. |

| Aliphatic HC | Hexane | Insoluble | Non-polar. |

-

For Chemical Synthesis : High solubility in a reaction solvent (e.g., THF, DMF) is desired to ensure a homogeneous reaction mixture and facilitate kinetics.

-

For Purification : Lower solubility in an anti-solvent (e.g., Heptane, Water) is necessary for effective crystallization or precipitation. A solvent system where the compound is highly soluble when hot but poorly soluble when cold is ideal for recrystallization.

-

For Drug Formulation : For oral dosage forms, aqueous solubility is a primary concern, but solubility in organic co-solvents (e.g., ethanol, propylene glycol) is critical for liquid formulations. Kinetic solubility data often correlates with the behavior of compounds during in vitro biological assays, where DMSO stock solutions are diluted into aqueous buffers. [7]

Conclusion

Characterizing the organic solvent solubility of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is not a matter of looking up a single value, but of systematic experimental investigation. Its complex structure, featuring multiple halogen substituents and amphoteric functional groups, necessitates a methodical approach. By employing the robust shake-flask method for thermodynamic solubility and the efficient kinetic assay for high-throughput screening, researchers can build a comprehensive solubility profile. This profile is an indispensable tool, guiding solvent selection for chemical synthesis, enabling the design of effective purification strategies, and providing foundational data for subsequent formulation and drug development activities.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316-323. Available from: [Link]

-

IPRHelp. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Thermodynamic solubility. Available from: [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Available from: [Link]

-

Domańska, U., & Domański, K. (2011). Solubility of sparingly soluble drug derivatives of anthranilic acid. Journal of Chemical & Engineering Data, 56(4), 1317-1324. Available from: [Link]

-

PubChem. Benzoic acid, 2-amino-3,5-dibromo-, methyl ester. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2011). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. Available from: [Link]

-

Pöthig, A., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence, 34(3), 1-9. Available from: [Link]

-

Oakwood Chemical. 2-Amino-3,5-dibromo-6-fluorobenzoic acid. Available from: [Link]

-

ecoQuery. anthranilic acid production - Rest-of-World. Available from: [Link]

-

Culf, A. S., et al. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry, 24(6), 929-937. Available from: [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. 175135-10-1|2-Amino-3,5-dibromo-6-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 175135-10-1 CAS MSDS (2-AMINO-3,5-DIBROMO-6-FLUOROBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 6. researchgate.net [researchgate.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmatutor.org [pharmatutor.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. quora.com [quora.com]

- 11. enamine.net [enamine.net]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

A Spectroscopic Guide to 2-Amino-3,5-dibromo-6-fluorobenzoic Acid: Unveiling Molecular Structure through NMR, IR, and MS Data

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, a profound understanding of a molecule's structure is paramount for predicting its reactivity, biological activity, and potential applications. 2-Amino-3,5-dibromo-6-fluorobenzoic acid, a halogenated anthranilic acid derivative, presents a compelling case for detailed spectroscopic analysis. Its unique substitution pattern, featuring both electron-donating (amino) and electron-withdrawing (halogens, carboxylic acid) groups, creates a nuanced electronic environment that is reflected in its spectroscopic signatures. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Amino-3,5-dibromo-6-fluorobenzoic acid. In the absence of comprehensive experimental spectra in the public domain, this guide leverages high-quality predicted data and comparative analysis with structurally related compounds to offer a robust interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

2-Amino-3,5-dibromo-6-fluorobenzoic acid (CAS: 175135-10-1) possesses the molecular formula C₇H₄Br₂FNO₂.[1] The strategic placement of substituents on the benzene ring dictates its chemical behavior and is the foundation for interpreting its spectroscopic data.

Caption: Molecular structure of 2-Amino-3,5-dibromo-6-fluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of experimental NMR data for 2-Amino-3,5-dibromo-6-fluorobenzoic acid, the following analysis is based on predicted spectra generated using advanced computational algorithms.[2][3][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is expected to exhibit three distinct signals in the aromatic region, corresponding to the single aromatic proton, the two protons of the amino group, and the acidic proton of the carboxylic acid.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | Ar-H |

| ~5.5 | br s | 2H | -NH₂ |

| ~11-13 | br s | 1H | -COOH |

Interpretation:

-

Aromatic Proton (Ar-H): The lone aromatic proton is located at C4, positioned between two bromine atoms. The deshielding effects of the adjacent halogens and the overall electron-withdrawing nature of the substituted ring are expected to shift this proton's resonance significantly downfield, to approximately 8.0 ppm. Due to the absence of adjacent protons, this signal is predicted to be a singlet.

-

Amino Protons (-NH₂): The protons of the amino group are anticipated to appear as a broad singlet around 5.5 ppm. The broadness of the signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift is influenced by the electron-donating nature of the amino group, countered by the deshielding effects of the ortho-substituents.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is expected to be highly deshielded, appearing as a very broad singlet in the range of 11-13 ppm. Its exact position and broadness are highly dependent on the solvent and concentration due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The predicted chemical shifts for the seven unique carbon atoms are presented below.

| Predicted Chemical Shift (ppm) | Assignment | Reasoning |

| ~168 | C=O | The carbonyl carbon of the carboxylic acid is typically found in this highly deshielded region. |

| ~150 (d, ¹JCF ≈ 240 Hz) | C-F | The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will exhibit a large one-bond coupling constant. |

| ~140 | C-NH₂ | The carbon bonded to the amino group is deshielded, though to a lesser extent than the fluorine- and bromine-substituted carbons. |

| ~135 | C-Br | The carbon attached to the bromine at position 5 is deshielded due to the halogen's electronegativity. |

| ~120 | C-H | The carbon bearing the single aromatic proton. |

| ~115 | C-COOH | The quaternary carbon to which the carboxylic acid is attached. |

| ~110 (d, ²JCF ≈ 20 Hz) | C-Br | The carbon attached to the bromine at position 3 will show a smaller two-bond coupling to the adjacent fluorine. |

Interpretation:

The predicted ¹³C NMR spectrum is characterized by significant downfield shifts for the carbons directly bonded to the electronegative halogen atoms and the oxygen atoms of the carboxylic acid. The most notable feature is the large one-bond coupling constant (¹JCF) for the carbon at C6, a hallmark of a direct carbon-fluorine bond. A smaller two-bond coupling (²JCF) is also anticipated for the carbon at C3.

Infrared (IR) Spectroscopy

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | The broadness is characteristic of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. |

| N-H Stretch (Amine) | 3500-3300 (two bands) | The amino group will exhibit symmetric and asymmetric stretching vibrations. |

| C=O Stretch (Carboxylic Acid) | 1700-1680 | The carbonyl stretch is a strong, sharp absorption. Its position is influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding. |

| C=C Stretch (Aromatic) | 1600-1450 | Multiple bands are expected due to the vibrations of the benzene ring. |

| C-F Stretch | 1250-1000 | A strong absorption band characteristic of the carbon-fluorine bond is anticipated in this region. |

| C-Br Stretch | 700-500 | The carbon-bromine stretching vibrations will appear in the lower frequency region of the spectrum. |

Experimental Protocol for ATR-IR Spectroscopy:

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid 2-Amino-3,5-dibromo-6-fluorobenzoic acid sample onto the center of the diamond crystal.

-

Apply uniform pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Caption: A typical workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. The interpretation below is based on the expected behavior of halogenated aromatic compounds.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected to exhibit a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks:

-

M⁺ (containing two ⁷⁹Br atoms)

-

[M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br atom) - approximately twice the intensity of M⁺.

-

[M+4]⁺ (containing two ⁸¹Br atoms) - approximately the same intensity as M⁺. The monoisotopic mass of C₇H₄⁷⁹Br₂FNO₂ is approximately 311.86 g/mol .

-

-

Key Fragmentation Pathways:

-

Loss of H₂O: A peak corresponding to [M-18]⁺ is likely due to the loss of a water molecule from the carboxylic acid group.

-

Loss of COOH: Decarboxylation can lead to a fragment at [M-45]⁺.

-

Loss of Br: The loss of a bromine atom would result in a fragment at [M-79]⁺ or [M-81]⁺.

-

Loss of Halogens and other small molecules: Subsequent losses of halogens, CO, and other small molecules will contribute to the overall fragmentation pattern.

-

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Prepare a dilute solution of 2-Amino-3,5-dibromo-6-fluorobenzoic acid in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas temperature and flow rate, to achieve a stable and intense signal for the molecular ion.

-

Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion cluster and significant fragment ions.

Conclusion

This technical guide provides a comprehensive spectroscopic characterization of 2-Amino-3,5-dibromo-6-fluorobenzoic acid based on predicted data and analysis of structurally similar compounds. The predicted ¹H and ¹³C NMR spectra offer detailed insights into the proton and carbon environments, highlighting the influence of the diverse substituents. The analysis of the expected IR spectrum, by analogy to related compounds, allows for the assignment of key vibrational modes. Finally, the predicted mass spectrum, with its characteristic bromine isotopic pattern, provides a clear method for confirming the molecular weight and probing the fragmentation pathways of this molecule. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, enabling a deeper understanding of the structure and properties of this and other complex halogenated aromatic compounds.

References

-

PerkinElmer. (n.d.). ChemDraw. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Yildirim, H., et al. (2015). Synthesis, Structural and Computational Characterization of 2-amino-3,5-diiodobenzoic Acid and 2-amino-3,5-dibromobenzoic Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 146, 50-60. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid, a key intermediate in the development of novel pharmaceuticals. This document moves beyond a simple recitation of procedural steps to offer a deeper understanding of the underlying chemical principles, the rationale for experimental choices, and a robust, validated protocol. By grounding the synthesis in the principles of electrophilic aromatic substitution and substituent directing effects, this guide aims to empower researchers to not only replicate the synthesis but also to intelligently adapt and troubleshoot related chemical transformations.

Introduction: The Significance of Fluorinated Anthranilic Acid Derivatives

Halogenated anthranilic acids are a cornerstone of medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-viral drugs. The strategic incorporation of fluorine atoms into these molecules has become a powerful tool in drug design.[1] The unique properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2][3] 2-Amino-3,5-dibromo-6-fluorobenzoic acid, with its trifunctionalized aromatic ring, represents a particularly valuable building block for the construction of complex, biologically active molecules.[4]

This guide will detail a reliable and efficient synthetic route to this important compound, starting from the commercially available 2-amino-6-fluorobenzoic acid.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is most directly achieved through the electrophilic aromatic substitution of 2-amino-6-fluorobenzoic acid. This one-step dibromination is governed by the directing effects of the three substituents on the aromatic ring: the amino group (-NH₂), the fluorine atom (-F), and the carboxylic acid group (-COOH).

-

Amino Group (-NH₂): A strongly activating ortho, para-director.

-

Fluorine Atom (-F): A deactivating ortho, para-director due to its inductive electron-withdrawing effect, which outweighs its resonance electron-donating effect.

-

Carboxylic Acid Group (-COOH): A deactivating meta-director.

The powerful activating and directing effect of the amino group is the dominant influence in this system, making the positions ortho and para to it the most susceptible to electrophilic attack.

Diagram of Substituent Directing Effects:

Caption: Interplay of substituent directing effects in the bromination of 2-amino-6-fluorobenzoic acid.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and rationales for each manipulation.

Materials and Reagents

| Compound | CAS No. | Molecular Weight ( g/mol ) | Supplier |

| 2-Amino-6-fluorobenzoic acid | 434-76-4 | 155.13 | Sigma-Aldrich, TCI |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | Acros Organics, Alfa Aesar |

| Glacial Acetic Acid | 64-19-7 | 60.05 | Fisher Scientific |

| Ethanol (95%) | 64-17-5 | 46.07 | VWR |

| Deionized Water | 7732-18-5 | 18.02 | In-house |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.75 g (50 mmol) of 2-amino-6-fluorobenzoic acid in 100 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to control the initial exotherm of the bromination reaction.

-

Addition of Brominating Agent: Slowly add 19.58 g (110 mmol, 2.2 equivalents) of N-bromosuccinimide (NBS) to the cooled solution in small portions over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. The use of a slight excess of NBS ensures the completion of the dibromination.

-

Reaction Progression: After the addition of NBS is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Product Precipitation: Upon completion of the reaction, pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring. A pale yellow precipitate of the crude product will form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water (3 x 100 mL) to remove acetic acid and any unreacted succinimide.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Purification by Recrystallization

-

Solvent Selection: A mixture of ethanol and water is an effective solvent system for the recrystallization of the product.

-

Procedure: Transfer the crude, dried 2-Amino-3,5-dibromo-6-fluorobenzoic acid to a 500 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

-

Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

-

Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice-water bath to maximize crystal formation.

-

Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry in a vacuum oven at 70-80 °C.

Mechanistic Insights: The Chemistry Behind the Synthesis